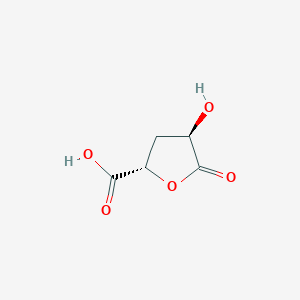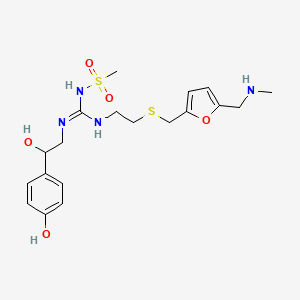
(1S)-trans-Y-Cyhalothrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture to control a variety of pests due to its high efficacy and relatively low toxicity to mammals. The compound is a stereoisomer of cyhalothrin, which enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-Y-Cyhalothrin involves several key steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-phenoxybenzaldehyde.
Formation of the Intermediate: The intermediate is then subjected to a series of reactions, including the formation of an oxime, followed by Beckmann rearrangement to yield the corresponding amide.
Cyclization: The amide undergoes cyclization to form the core structure of the pyrethroid.
Stereoselective Reduction: The final step involves a stereoselective reduction to obtain the (1S)-trans isomer of Y-Cyhalothrin.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions: (1S)-trans-Y-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less active forms.
Substitution: It can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields oxides and hydroxyl derivatives.
Reduction Products: Reduction results in the formation of alcohols and alkanes.
Substitution Products: Substitution reactions produce halogenated derivatives.
Scientific Research Applications
(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and insecticide mechanisms.
Biology: Investigated for its effects on insect physiology and resistance mechanisms.
Medicine: Explored for potential therapeutic applications due to its neurotoxic effects on pests.
Industry: Widely used in agricultural practices to protect crops from pest infestations.
Mechanism of Action
The mechanism of action of (1S)-trans-Y-Cyhalothrin involves:
Target Sites: The compound targets the nervous system of insects, specifically the voltage-gated sodium channels.
Pathways: It prolongs the opening of sodium channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect.
Molecular Targets: The primary molecular targets are the sodium channels in the nerve cells of insects.
Comparison with Similar Compounds
Cyhalothrin: A non-stereoisomeric form with similar insecticidal properties.
Permethrin: Another pyrethroid insecticide with a different stereochemistry.
Deltamethrin: A more potent pyrethroid with a different chemical structure.
Uniqueness:
Stereochemistry: The (1S)-trans isomer of Y-Cyhalothrin exhibits higher biological activity compared to its non-stereoisomeric counterparts.
Efficacy: It has a broader spectrum of activity and is effective at lower concentrations.
Safety: It is relatively safer for non-target organisms, including mammals, due to its specific mode of action.
Properties
CAS No. |
76703-68-9 |
|---|---|
Molecular Formula |
C₂₃H₁₉ClF₃NO₃ |
Molecular Weight |
449.85 |
Synonyms |
(1S,3R)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano(3-phenoxyphenyl)methyl Ester; [1S-[1α(R*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano( |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)

![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
